(R)-1-(2-Fluoro-5-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Overview
Description
®-1-(2-Fluoro-5-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a tetrahydroindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluoro-5-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Introduction of the Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methylating agents.
Reduction and Functionalization: The final step involves the reduction of the intermediate compound to obtain the desired tetrahydroindazole derivative.
Industrial Production Methods
Industrial production methods for ®-1-(2-Fluoro-5-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Fluoro-5-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
®-1-(2-Fluoro-5-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(2-Fluoro-5-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Fluoro-5-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole: A similar compound lacking the amine group.
®-1-(2-Fluoro-5-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol: A similar compound with a hydroxyl group instead of an amine group.
Uniqueness
®-1-(2-Fluoro-5-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to the presence of both the fluorine and methyl groups on the phenyl ring, as well as the tetrahydroindazole core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16FN3 |
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Molecular Weight |
245.29 g/mol |
IUPAC Name |
(4R)-1-(2-fluoro-5-methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C14H16FN3/c1-9-5-6-11(15)14(7-9)18-13-4-2-3-12(16)10(13)8-17-18/h5-8,12H,2-4,16H2,1H3/t12-/m1/s1 |
InChI Key |
VAKJTZYZELKJKG-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)N2C3=C(C=N2)[C@@H](CCC3)N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C3=C(C=N2)C(CCC3)N |
Origin of Product |
United States |
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